A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol hydrochloride
CAS No.: 6452-73-9
VCID: VC0538407
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Oxprenolol hydrochloride is a pharmaceutical compound used primarily as a non-selective beta-adrenergic antagonist. It is utilized in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, arrhythmias, and anxiety. Oxprenolol hydrochloride is known for its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them, unlike some other beta blockers that purely inhibit these receptors . Mechanism of ActionOxprenolol hydrochloride works by competing with adrenergic neurotransmitters like catecholamines for binding at sympathetic receptor sites. It inhibits the effects of epinephrine and norepinephrine, leading to decreased heart rate, cardiac output, and blood pressure. It also blocks beta-2 adrenergic receptors, which can cause vasoconstriction and inhibit renin production, further reducing blood pressure . Lipophilicity and CNS EffectsAs a lipophilic compound, oxprenolol hydrochloride can cross the blood-brain barrier more easily than hydrophilic beta blockers. This property is associated with a higher incidence of central nervous system (CNS) side effects compared to more hydrophilic drugs like atenolol . StereochemistryOxprenolol is a chiral compound used as a racemate, consisting of equal parts of (R)-(+)-oxprenolol and (S)-(–)-oxprenolol. Analytical methods such as high-performance liquid chromatography (HPLC) are used to separate and quantify these enantiomers in pharmaceutical formulations and biological samples . HypertensionOxprenolol hydrochloride has been shown to be effective in treating thiazide-resistant hypertension. A long-term study demonstrated significant reductions in blood pressure, with all patients achieving normotensive levels during the titration period and maintaining blood pressure control for at least 22 months without serious adverse effects . Dosage RegimensStudies have compared once-daily and twice-daily dosing regimens of oxprenolol hydrochloride for hypertension. Both regimens were found to be effective, safe, and well-tolerated, with no significant difference in efficacy or adverse effects between them . ContraindicationsOxprenolol hydrochloride is contraindicated in patients with asthma due to its potential to cause irreversible airway failure and inflammation by blocking beta-2 receptors in the bronchioles . CNS Side EffectsDue to its lipophilic nature, oxprenolol hydrochloride is associated with a higher risk of CNS-related side effects compared to hydrophilic beta blockers . Laboratory FindingsOxprenolol hydrochloride has been associated with increased plasma triglycerides, but no other significant laboratory abnormalities have been reported in clinical studies . |
---|---|
CAS No. | 6452-73-9 |
Product Name | Oxprenolol hydrochloride |
Molecular Formula | C15H24ClNO3 |
Molecular Weight | 301.81 g/mol |
IUPAC Name | 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H |
Standard InChIKey | COAJXCLTPGGDAJ-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Canonical SMILES | CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 6452-71-7 (Parent) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Oxprenolol hydrochloride; Coretal; Dialicor; Rixiprol; Trasicor; Evinrozit; Ranidrox; Oxprenolol HCl; Trepress; Vrachor; Ba 39089; Ba-39089; Ba39089 |
Reference | 1: Devi KP, Rao KV, Baveja S, Fathi M, Roth M. Zero-order release formulation of oxprenolol hydrochloride with swelling and erosion control. Pharm Res. 1989 Apr;6(4):313-7. PubMed PMID: 2748519. 2: Russo ME, Covinsky JO. Oxprenolol hydrochloride: pharmacology, pharmacokinetics, adverse effects and clinical efficacy. Pharmacotherapy. 1983 Mar-Apr;3(2 Pt 1):68-81. Review. PubMed PMID: 6344036. 3: Tarpley EL. Oxprenolol hydrochloride: a long-term study of efficacy, safety, and tolerability. Pharmacotherapy. 1982 Sep-Oct;2(5):281-4. PubMed PMID: 6820501. |
PubChem Compound | 71172 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume